molecular formula C21H25ClN4 B11577439 N-(4-chlorobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(4-chlorobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11577439
M. Wt: 368.9 g/mol
InChI Key: NTQQFNGTXLTHRY-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a piperidine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzylamine with 2-(piperidin-1-yl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzimidazole derivatives, such as:

    N-(4-Chlorophenyl)-1H-benzimidazol-2-amine: Lacks the piperidine moiety, which may affect its biological activity and solubility.

    N-(4-Methylphenyl)-1H-benzimidazol-2-amine: Contains a methyl group instead of a chlorophenyl group, leading to different chemical and biological properties.

    N-(4-Fluorophenyl)-1H-benzimidazol-2-amine: Contains a fluorophenyl group, which may enhance its stability and bioavailability.

The presence of the piperidine moiety and the chlorophenyl group in N-[(4-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C21H25ClN4

Molecular Weight

368.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C21H25ClN4/c22-18-10-8-17(9-11-18)16-23-21-24-19-6-2-3-7-20(19)26(21)15-14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-16H2,(H,23,24)

InChI Key

NTQQFNGTXLTHRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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